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Compound of Interest

Compound Name:
(2-oxo-2,3-dihydro-1H-indol-3-

yl)acetic acid

Cat. No.: B103997 Get Quote

The following table summarizes the docking scores of various oxindole-3-acetic acid

derivatives against different protein targets. These scores, typically represented in kcal/mol or

as proprietary scoring units, indicate the predicted binding affinity of the ligand to the receptor,

with lower scores generally suggesting better binding.
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Note: A '-' indicates that the specific data was not available in the cited abstract. For detailed

scores of OD derivatives, the full text of the cited paper should be consulted.

Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and

reproducing the results. Below are generalized protocols based on the available information.

Molecular Docking Protocol for VEGFR2[1]
Software: Not specified in the abstract.

Protein Preparation: The crystal structure of VEGFR2 (PDB ID: 3VHE) was used. Standard

protein preparation steps, including the removal of water molecules, addition of hydrogen

atoms, and energy minimization, are typically performed.

Ligand Preparation: The 3D structures of the oxindole derivatives were generated and

optimized using standard computational chemistry software.

Docking Procedure: The prepared ligands were docked into the active site of the VEGFR2

protein. The specific docking algorithm and scoring function used were not detailed in the

abstract.

Molecular Docking Protocol for COVID-19 Mpro[2][3]
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Software: Molegro Virtual Docker (MVD) v.7.0.0.

Protein Preparation: The crystal structure of COVID-19 Main Protease (PDB ID: 6LU7) was

obtained from the Protein Data Bank.

Ligand Preparation: 30 oxindole derivatives were prepared for docking.

Docking and Visualization: The docking process, interaction analysis, and visualization of the

binding modes were performed using MVD and Molegro Molecular Viewer. The MolDock

scoring function was likely used to evaluate the binding affinities.

Molecular Docking Protocol for Estrogen Receptor[5]
Software: Schrödinger software suite.

Methodology: The specific modules used (e.g., LigPrep for ligand preparation, Protein

Preparation Wizard, Glide for docking) were not detailed in the abstract but are standard in

the Schrödinger suite. Docking scores are reported in kcal/mol.

Visualizations
Generalized Workflow for Comparative Molecular
Docking
The following diagram illustrates a typical workflow for conducting a comparative molecular

docking study.
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Generalized Workflow for Comparative Molecular Docking
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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